

Application Notes: 4-Hydroxyphenyl Carvedilol in Pharmacokinetic Studies

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Compound of Interest

Compound Name: *Carvedilol metabolite 4-Hydroxyphenyl Carvedilol*

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Introduction

Carvedilol is a non-selective beta-adrenergic antagonist with alpha-1-adrenergic blocking activity, widely prescribed for the management of hypertension and heart failure.[1][2] Following administration, carvedilol is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, particularly CYP2D6.[3][4] One of its major and pharmacologically active metabolites is 4'-hydroxyphenyl carvedilol.[3][5] This metabolite exhibits significantly more potent beta-blocking activity than the parent drug, making its quantification crucial for a comprehensive understanding of carvedilol's overall pharmacokinetic and pharmacodynamic profile.[6][7]

These application notes provide a detailed overview of the role and analysis of 4'-hydroxyphenyl carvedilol in pharmacokinetic studies, complete with experimental protocols and data presentation.

Role in Pharmacokinetic Studies

4'-Hydroxyphenyl carvedilol is a critical analyte in pharmacokinetic studies of carvedilol for several reasons:

- **Active Metabolite:** It possesses approximately 13 times more potent β -adrenoceptor blocking activity than carvedilol itself, contributing to the overall therapeutic effect.[6][7]

- **Biomarker of Metabolism:** Its plasma concentration provides insight into the metabolic activity of CYP2D6, a polymorphic enzyme, which can influence inter-individual variability in drug response.[\[3\]](#)[\[5\]](#)
- **Bioequivalence Studies:** Regulatory bodies often require the measurement of major active metabolites in bioequivalence studies to ensure comparable therapeutic outcomes between generic and innovator products.[\[8\]](#)[\[9\]](#)

Data Presentation

The following tables summarize quantitative data from validated bioanalytical methods for the simultaneous determination of carvedilol and 4'-hydroxyphenyl carvedilol in human plasma.

Table 1: Linearity and Sensitivity of LC-MS/MS Methods

Analyte	Linearity Range (ng/mL)	Lower Limit of Quantification (LLOQ) (ng/mL)	Reference
Carvedilol	0.05 - 50.0	0.05	[8]
4'-Hydroxyphenyl Carvedilol	0.01 - 10.0	0.01	[8]
Carvedilol	0.050 - 50.049	0.050	[6] [10]
4'-Hydroxyphenyl Carvedilol	0.050 - 10.017	0.050	[6] [10]

Table 2: Precision and Accuracy of a Validated UPLC-MS/MS Method

Analyte	Intra-batch Precision (% CV)	Inter-batch Precision (% CV)	Accuracy (%)	Reference
Carvedilol	0.74 - 3.88	0.74 - 3.88	96.4 - 103.3	[8]
4'-Hydroxyphenyl Carvedilol	0.74 - 3.88	0.74 - 3.88	96.4 - 103.3	[8]

Table 3: Recovery of a Validated LC-MS/MS Method

Analyte	Extraction Recovery (%)	Reference
Carvedilol	94 - 99	[8]
4'-Hydroxyphenyl Carvedilol	94 - 99	[8]
Carvedilol	80.76 - 88.42	[6]
4'-Hydroxyphenyl Carvedilol	72.42 - 100.59	[6]

Table 4: Pharmacokinetic Parameters of Carvedilol and 4'-Hydroxyphenyl Carvedilol after a Single Oral Dose of 6.25 mg Carvedilol

Parameter	Carvedilol (Mean \pm SD)	4'-Hydroxyphenyl Carvedilol (Mean \pm SD)	Reference
C _{max} (ng/mL)	21.26 \pm 9.23	2.42 \pm 2.07	[6][10]
AUC _{0-t} (ng·h/mL)	66.95 \pm 29.45	5.93 \pm 3.51	[6][10]
AUC _{0-inf} (ng·h/mL)	68.54 \pm 30.11	6.78 \pm 3.49	[6][10]
T _{1/2} (h)	6.30 \pm 1.95	6.31 \pm 6.45	[6][10]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is based on a validated UPLC-MS/MS method for high-throughput analysis.[8]

- Spiking: To 100 μ L of human plasma, add the internal standard solution (deuterated carvedilol and 4'-hydroxyphenyl carvedilol).
- Pre-treatment: Add 100 μ L of 2% v/v ortho-phosphoric acid and vortex for 10 seconds.

- SPE Cartridge Conditioning: Condition a Strata-X 33 μm polymeric sorbent cartridge (30 mg/1 mL) with 1.0 mL of methanol followed by 1.0 mL of water.
- Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 1.0 mL of water followed by 1.0 mL of 5% v/v methanol in water.
- Elution: Elute the analytes with 1.0 mL of mobile phase.
- Injection: Inject the eluate directly into the UPLC-MS/MS system.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol offers a cost-effective alternative for sample clean-up.[6]

- Spiking: To 200 μL of a plasma sample, add 10 μL of the internal standard (propranolol).
- Extraction: Add 2.5 mL of tert-butyl methyl ether, and vortex for 2 minutes.
- Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes.
- Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried residue with the mobile phase.
- Injection: Inject the reconstituted sample into the LC-MS/MS system.

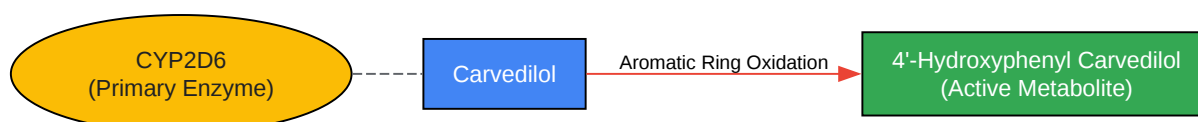
Protocol 3: UPLC-MS/MS Analytical Method

This protocol is for the simultaneous quantification of carvedilol and 4'-hydroxyphenyl carvedilol.[8]

- Chromatographic System: UPLC system equipped with a C18 column (50 \times 2.1 mm, 1.7 μm).

- Mobile Phase: Acetonitrile and 4.0 mM ammonium formate (pH 3.0, adjusted with 0.1% formic acid) in a ratio of 78:22 (v/v).
- Flow Rate: 0.5 mL/min.
- Column Temperature: 40°C.
- Mass Spectrometer: Triple quadrupole mass spectrometer with a positive electrospray ionization (ESI) source.
- Detection: Multiple Reaction Monitoring (MRM).
 - Carvedilol: m/z 407.10 \rightarrow 100.10[6]
 - 4'-Hydroxyphenyl Carvedilol: m/z 423.10 \rightarrow 222.00[6]
 - Carvedilol-d5 (IS): As per specific lab standard
 - 4'-Hydroxyphenyl Carvedilol-d5 (IS): As per specific lab standard

Mandatory Visualization



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Caption: Metabolic pathway of Carvedilol to 4'-Hydroxyphenyl Carvedilol.



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graph TD; A[Carvedilol Administration] --> B[Hepatic Metabolism (CYP2D6)]; B --> C[Carvedilol in Plasma]; B --> D[4'-Hydroxyphenyl Carvedilol in Plasma]; C --> E[Pharmacokinetic Analysis]; C --> F[Overall Pharmacodynamic Effect]; D --> E; D --> F; D --> G[Potent β-blockade];
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The flowchart illustrates the pharmacokinetic and pharmacodynamic pathways of Carvedilol. It begins with 'Carvedilol Administration' (blue box), which leads to 'Hepatic Metabolism (CYP2D6)' (yellow box). From here, the pathway splits into two branches: 'Carvedilol in Plasma' (red box) and '4'-Hydroxyphenyl Carvedilol in Plasma' (red box). 'Carvedilol in Plasma' leads to 'Pharmacokinetic Analysis' (green oval) and 'Overall Pharmacodynamic Effect' (green oval). '4'-Hydroxyphenyl Carvedilol in Plasma' also leads to 'Pharmacokinetic Analysis' and 'Overall Pharmacodynamic Effect', and additionally leads to 'Potent β-blockade' (text label).

Caption: Role of 4'-Hydroxyphenyl Carvedilol in Carvedilol's pharmacokinetics.

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- To cite this document: BenchChem. [Application Notes: 4-Hydroxyphenyl Carvedilol in Pharmacokinetic Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b193036#application-of-4-hydroxyphenyl-carvedilol-in-pharmacokinetic-studies]

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